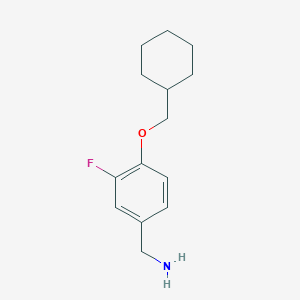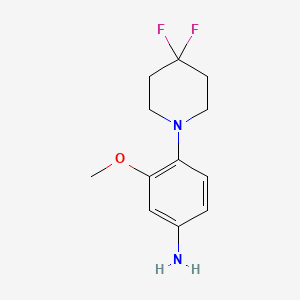
4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline is an organic compound that features a piperidine ring substituted with two fluorine atoms and an aniline moiety with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This can be achieved by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane.
Coupling with 3-Methoxyaniline: The 4,4-difluoropiperidine is then coupled with 3-methoxyaniline under suitable conditions to form the desired product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving receptor binding and signal transduction pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoropiperidine: A precursor in the synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline.
4-(4,4-Difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid: A compound with similar structural features used in the development of therapeutics.
Uniqueness
This compound is unique due to the presence of both a difluoropiperidine ring and a methoxyaniline moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science.
Propiedades
Fórmula molecular |
C12H16F2N2O |
|---|---|
Peso molecular |
242.26 g/mol |
Nombre IUPAC |
4-(4,4-difluoropiperidin-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H16F2N2O/c1-17-11-8-9(15)2-3-10(11)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3 |
Clave InChI |
NHZGPVMAXQHORY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)

![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
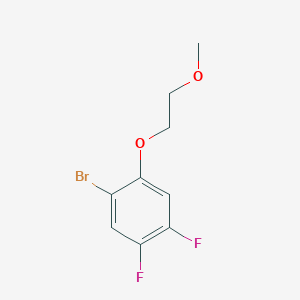
![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
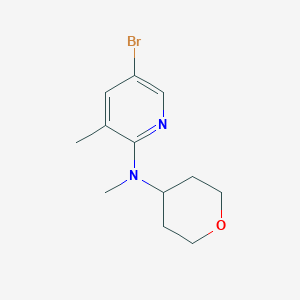

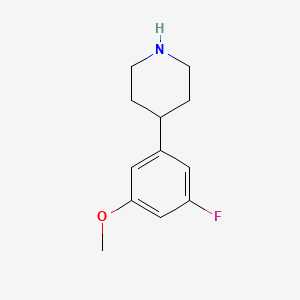
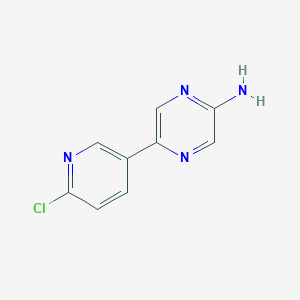
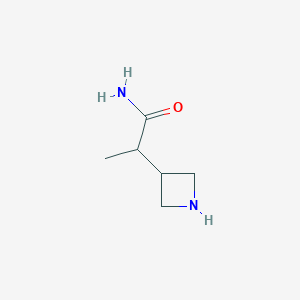

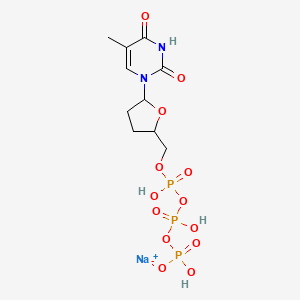
![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)
